Treprostinil-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

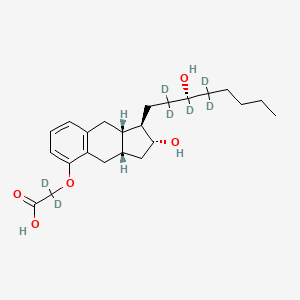

Molecular Formula |

C23H34O5 |

|---|---|

Molecular Weight |

397.6 g/mol |

IUPAC Name |

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-2,2,3,4,4-pentadeuterio-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]-2,2-dideuterioacetic acid |

InChI |

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i7D2,9D2,14D2,17D |

InChI Key |

PAJMKGZZBBTTOY-RMWMNVKXSA-N |

Isomeric SMILES |

[2H][C@](C([2H])([2H])CCCC)(C([2H])([2H])C[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OC([2H])([2H])C(=O)O)O)O |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The In Vitro Mechanism of Action of Treprostinil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treprostinil, a stable synthetic analog of prostacyclin (PGI2), is a cornerstone in the management of pulmonary arterial hypertension (PAH).[1][2][3] Its therapeutic efficacy stems from a multi-faceted mechanism of action that extends beyond simple vasodilation. This technical guide provides an in-depth exploration of the in vitro pharmacology of Treprostinil, with a focus on its molecular interactions and downstream cellular effects. While this document refers to Treprostinil, the mechanism of action described is directly applicable to its deuterated isotopologue, Treprostinil-d7, which is frequently employed as a tracer or internal standard in quantitative analyses.[4]

Core Mechanism: Prostanoid Receptor Agonism

At the molecular level, Treprostinil exerts its effects by acting as a potent agonist at several prostanoid receptors, which are G-protein coupled receptors (GPCRs). Its primary targets are the prostacyclin receptor (IP), the prostaglandin D2 receptor 1 (DP1), and the prostaglandin E2 receptor 2 (EP2).[5] Binding to these receptors initiates a cascade of intracellular signaling events, the most prominent of which is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Quantitative Receptor Binding and Functional Potency

The affinity of Treprostinil for various human prostanoid receptors has been characterized through radioligand binding assays, with the inhibition constant (Ki) indicating the concentration required to inhibit 50% of radioligand binding. Functional potency is determined by measuring the half-maximal effective concentration (EC50) for stimulating a biological response, such as cAMP production.

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |

| IP | 32 | 1.9 | |

| DP1 | 4.4 | 0.6 | |

| EP2 | 3.6 | 6.2 | |

| EP1 | Low Affinity | Low Activity | |

| EP3 | Lower Affinity | Low Activity | |

| EP4 | Low Affinity | Low Activity | |

| FP | Lower Affinity | Low Activity | |

| TP | Lower Affinity | Low Activity |

Key Signaling Pathways

The activation of IP, DP1, and EP2 receptors by Treprostinil converges on the cAMP signaling pathway, which is central to its therapeutic effects.

cAMP-PKA Signaling Pathway

Upon receptor binding, the associated Gαs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in:

-

Vasodilation: PKA-mediated phosphorylation of potassium channels in smooth muscle cells leads to hyperpolarization and relaxation, causing vasodilation.

-

Inhibition of Platelet Aggregation: PKA activation in platelets inhibits their activation and aggregation, contributing to the antithrombotic effects of Treprostinil.

-

Anti-proliferative and Anti-remodeling Effects: The cAMP-PKA pathway plays a crucial role in inhibiting the proliferation of pulmonary artery smooth muscle cells (PASMCs).

References

- 1. Clinical Utility of Treprostinil and Its Overall Place in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Treprostinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Treprostinil-d7 in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical pharmacokinetic data for Treprostinil-d7 is limited. This compound is most frequently cited as an internal standard in bioanalytical methods for the quantification of Treprostinil. This guide provides a comprehensive overview of the preclinical pharmacokinetics of non-deuterated Treprostinil, supplemented with a discussion on the theoretical implications of deuteration.

Introduction to Treprostinil and the Rationale for Deuteration

Treprostinil is a stable synthetic analog of prostacyclin (PGI2) that potently vasodilates the pulmonary and systemic arterial vascular beds and inhibits platelet aggregation. It is used in the treatment of pulmonary arterial hypertension (PAH). The modification of drug molecules through the substitution of hydrogen atoms with deuterium, a non-radioactive isotope of hydrogen, is a strategy employed in drug development to potentially improve the pharmacokinetic profile of a compound. This "kinetic isotope effect" can lead to a slower rate of metabolism, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially resulting in increased drug exposure and a longer half-life. While specific preclinical data for this compound is not publicly available, the extensive data on Treprostinil provides a strong foundation for understanding its physiological disposition.

Preclinical Pharmacokinetics of Treprostinil

The preclinical pharmacokinetic profile of Treprostinil has been evaluated in various animal models, including rats, dogs, and guinea pigs, using different routes of administration.

Summary of Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Treprostinil in different preclinical species.

Table 1: Pharmacokinetic Parameters of Subcutaneously Administered Treprostinil in Dogs

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Bioavailability (%) | Reference |

| 10 ng/kg/min for 72 hrs (steady state) | 1.15 ± 0.19 | - | - | 4.6 | ~100 | [1] |

Table 2: Pharmacokinetic Parameters of Intravenously Administered Treprostinil in Dogs

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference |

| 10 ng/kg/min for 72 hrs (steady state) | 1.09 ± 0.23 | - | - | 4.4 | [1] |

Table 3: Pharmacokinetic Parameters of Inhaled Treprostinil (as a Prodrug, C16TR-LNP) in Rats and Dogs

| Species | Dose (µg/kg) | Cmax (ng/mL) | AUC (ng·hr/mL) | Key Observation | Reference |

| Rat | 0.06 - 6 | Dose-dependent increase | Dose-dependent increase | Prolonged plasma Treprostinil levels and a lower Cmax compared to inhaled Treprostinil. | [2] |

| Dog | - | Dose-dependent increase | Dose-dependent increase | Similar dose-dependent increases in plasma levels as observed in rats. | [2] |

Experimental Protocols

Detailed methodologies for key preclinical pharmacokinetic studies of Treprostinil are outlined below.

2.2.1. Subcutaneous and Intravenous Administration in Dogs

-

Animal Model: Beagle dogs.

-

Drug Formulation: Treprostinil sodium for injection.

-

Administration: Continuous subcutaneous or intravenous infusion at a rate of 10 ng/kg/min for 72 hours.[1]

-

Sample Collection: Blood samples were collected at predetermined time points to achieve steady-state concentration measurements.

-

Bioanalytical Method: Plasma concentrations of Treprostinil were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

2.2.2. Inhalation Administration of a Treprostinil Prodrug (C16TR-LNP) in Rats and Dogs

-

Animal Model: Sprague-Dawley rats and Beagle dogs.

-

Drug Formulation: Hexadecyl-treprostinil (C16TR) formulated in a lipid nanoparticle (LNP) for inhalation.

-

Administration: Inhaled C16TR-LNP was administered to hypoxia-challenged rats in single and multiple doses.

-

Sample Collection: Plasma and lung tissue samples were collected to determine Treprostinil concentrations.

-

Bioanalytical Method: A validated LC-MS/MS method was used to quantify Treprostinil in plasma and lung homogenates.

Theoretical Impact of Deuteration on Treprostinil Pharmacokinetics

The metabolism of Treprostinil is a key determinant of its pharmacokinetic profile. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C8. The major metabolic pathways involve oxidation of the 3-hydroxyloctyl side chain.

Deuteration at specific sites on the Treprostinil molecule, particularly those susceptible to enzymatic oxidation, could significantly alter its metabolic fate. The stronger carbon-deuterium bond can slow down the rate of CYP2C8-mediated metabolism, a phenomenon known as the "kinetic isotope effect."

Potential consequences of deuteration on the pharmacokinetics of Treprostinil could include:

-

Reduced Metabolic Clearance: A slower rate of metabolism would lead to lower clearance of the drug from the body.

-

Increased Half-Life: Reduced clearance would result in a prolonged elimination half-life.

-

Increased Systemic Exposure (AUC): A longer half-life and reduced clearance would lead to a greater overall exposure to the drug.

-

Altered Metabolite Profile: Deuteration could potentially shift the metabolic pathway, leading to the formation of different metabolites or altering the ratios of existing ones.

These potential changes are illustrated in the logical relationship diagram below.

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Studies

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Logical Relationship of Deuteration on Treprostinil Pharmacokinetics

Caption: Theoretical impact of deuteration on Treprostinil's pharmacokinetics.

Signaling Pathway of Treprostinil

Caption: Simplified signaling pathway of Treprostinil.

Conclusion

While direct preclinical pharmacokinetic data for this compound remains elusive in the public domain, the extensive research on the non-deuterated form of Treprostinil provides a robust framework for understanding its absorption, distribution, metabolism, and excretion in various animal models. The principles of the kinetic isotope effect suggest that deuteration of Treprostinil could lead to a more favorable pharmacokinetic profile, characterized by reduced metabolic clearance and increased systemic exposure. Further preclinical studies are warranted to definitively characterize the pharmacokinetics of this compound and to explore its potential therapeutic advantages.

References

- 1. Synthesis and in vitro evaluation of polyethylene glycol-treprostinil conjugates for sustained local delivery in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CA3023257A1 - Dry powder treprostinil for the treatment of pulmonary hypertension - Google Patents [patents.google.com]

The Enhanced Metabolic Stability of Deuterated Treprostinil: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic stability of deuterated Treprostinil, a strategic modification aimed at enhancing its pharmacokinetic profile. By leveraging the kinetic isotope effect, the substitution of hydrogen with deuterium at key metabolic sites can significantly slow down enzymatic degradation, leading to improved drug exposure and potentially a more favorable dosing regimen. This document details the underlying scientific principles, experimental methodologies for assessment, and the anticipated benefits of this approach in the context of Treprostinil, a potent prostacyclin analogue used in the treatment of pulmonary arterial hypertension.

Introduction: The Rationale for Deuterating Treprostinil

Treprostinil is a stable and effective prostacyclin analogue that exerts its therapeutic effects through vasodilation, inhibition of platelet aggregation, and cytoprotective actions. However, like many pharmaceuticals, its clinical utility can be influenced by its metabolic fate. The metabolism of Treprostinil is primarily mediated by the cytochrome P450 enzyme CYP2C8 in the liver[1]. This metabolic clearance can necessitate specific dosing schedules to maintain therapeutic plasma concentrations.

Strategic deuteration of a drug molecule involves the replacement of one or more hydrogen atoms with its stable isotope, deuterium. This subtle modification can have a profound impact on the drug's metabolic stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, enzymatic reactions that involve the cleavage of this bond, a common step in drug metabolism, proceed at a slower rate[2][3]. This can lead to a reduced rate of metabolic clearance, a longer plasma half-life, and increased overall drug exposure (Area Under the Curve - AUC)[4][5]. For Treprostinil, this could translate to a more favorable pharmacokinetic profile, potentially allowing for less frequent dosing and improved patient compliance.

Treprostinil's Mechanism of Action: A Signaling Pathway Overview

Treprostinil mimics the action of endogenous prostacyclin (PGI2) by binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade that is central to its therapeutic effects.

Upon binding of Treprostinil to the IP receptor, the associated Gs protein is activated. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in the opening of potassium channels and the inhibition of calcium influx. These events lead to smooth muscle relaxation and vasodilation. In platelets, elevated cAMP levels inhibit aggregation.

Quantitative Analysis of Metabolic Stability

While specific, publicly available quantitative data directly comparing the metabolic stability of deuterated Treprostinil to its non-deuterated counterpart is limited, the principles of the kinetic isotope effect allow for a predictive understanding. The following tables present illustrative data from other deuterated compounds metabolized by cytochrome P450 enzymes to demonstrate the expected improvements in metabolic stability.

Table 1: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Fold Increase in Half-life |

| Non-deuterated Drug (CYP450 Substrate) | 25 | 27.7 | - |

| Deuterated Drug (at metabolic "soft spot") | 75 | 9.2 | 3.0 |

Data presented is hypothetical and for illustrative purposes to demonstrate the potential impact of deuteration. Actual values for Treprostinil may vary.

Table 2: Illustrative Pharmacokinetic Parameters in Humans

| Compound | Plasma Half-life (t½, hours) | Area Under the Curve (AUC, ng·h/mL) |

| Non-deuterated Drug | 4 | 500 |

| Deuterated Drug | 10 | 1200 |

Data presented is hypothetical and for illustrative purposes based on observed effects in other deuterated drug development programs. Actual values for Treprostinil may vary.

Experimental Protocols for Assessing Metabolic Stability

A standard in vitro assay to determine the metabolic stability of a compound involves incubation with human liver microsomes, which are rich in drug-metabolizing enzymes, including CYP2C8.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Treprostinil and its deuterated analogue.

Materials:

-

Treprostinil and deuterated Treprostinil (e.g., Treprostinil-d7)

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Experimental Workflow:

Procedure:

-

Preparation: Thaw pooled human liver microsomes on ice. Prepare a suspension of microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL). Prepare working solutions of Treprostinil and deuterated Treprostinil in a low concentration of organic solvent (e.g., DMSO) and dilute in buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation: In a temperature-controlled block (37°C), pre-incubate the microsomal suspension with either Treprostinil or its deuterated analogue at a final concentration of, for example, 1 µM.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold acetonitrile and an internal standard.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the parent compound (Treprostinil or deuterated Treprostinil) using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percent remaining versus time.

-

The slope of the linear portion of this curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

-

Compare the t½ and CLint values between deuterated and non-deuterated Treprostinil.

-

Conclusion

The strategic deuteration of Treprostinil represents a promising approach to enhance its metabolic stability. By leveraging the kinetic isotope effect, it is anticipated that deuterated Treprostinil will exhibit a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. The experimental protocols outlined in this guide provide a robust framework for the in vitro assessment of these potential advantages. For drug development professionals, the improved pharmacokinetic profile of a deuterated Treprostinil could lead to a more convenient dosing regimen, improved patient adherence, and ultimately, enhanced therapeutic outcomes for patients with pulmonary arterial hypertension. Further preclinical and clinical studies are warranted to fully characterize the metabolic and pharmacokinetic profile of deuterated Treprostinil and to confirm these anticipated benefits.

References

Treprostinil-d7 as a Prostacyclin Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Treprostinil-d7, a deuterated analog of the potent prostacyclin mimetic, Treprostinil. This document will cover the core pharmacology of Treprostinil, the specific utility of its deuterated form in bioanalytical assays, and detailed experimental methodologies.

Introduction to Treprostinil

Treprostinil is a chemically stable and potent synthetic analog of prostacyclin (PGI2).[1][2] It is a well-established therapeutic agent for the treatment of pulmonary arterial hypertension (PAH).[1][2] The primary pharmacological actions of Treprostinil include vasodilation of pulmonary and systemic arterial beds, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation.[1] These effects are crucial in managing the pathophysiology of PAH, a progressive disease characterized by elevated pulmonary artery pressure leading to right heart failure. Treprostinil is available in various formulations, including intravenous, subcutaneous, inhaled, and oral preparations, allowing for tailored therapeutic strategies.

The Role of this compound in Research and Development

This compound is a deuterated version of Treprostinil, meaning that seven hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The key advantages of using a deuterated internal standard like this compound include:

-

Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the unlabeled Treprostinil. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus minimizing analytical variability.

-

Distinct Mass-to-Charge Ratio (m/z): The increased mass of this compound allows it to be distinguished from the endogenous or administered Treprostinil by a mass spectrometer, while co-eluting chromatographically. This is essential for accurate quantification.

-

Improved Accuracy and Precision: By correcting for matrix effects and variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the analytical method.

Quantitative Data

The following table summarizes the key quantitative data for Treprostinil and its deuterated analog, this compound.

| Parameter | Treprostinil | This compound | Reference |

| Molecular Formula | C23H34O5 | C23H27D7O5 | |

| Molecular Weight | 390.51 g/mol | 397.56 g/mol | |

| CAS Number | 81846-19-7 | Not Available | |

| EC50 at DP1 Receptor | 0.6 nM | Not Available | |

| EC50 at EP2 Receptor | 6.2 nM | Not Available |

Signaling Pathway of Treprostinil

Treprostinil exerts its pharmacological effects by activating prostacyclin and other prostanoid receptors, which are G-protein coupled receptors. The binding of Treprostinil to these receptors initiates a signaling cascade that leads to the relaxation of smooth muscle cells and inhibition of platelet aggregation.

Experimental Protocols

This section provides a detailed, synthesized protocol for the quantification of Treprostinil in human plasma using this compound as an internal standard via LC-MS/MS. This protocol is based on established methods for the analysis of Treprostinil.

Materials and Reagents

-

Treprostinil reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Treprostinil and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Treprostinil by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a concentration range for the calibration curve (e.g., 0.1 ng/mL to 100 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) by diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Treprostinil: 389.2 -> 311.2 (Quantifier), 389.2 -> 143.1 (Qualifier) |

| This compound: 396.2 -> 318.2 (Quantifier) | |

| Gas Temperature | 325°C |

| Gas Flow | 13 L/min |

| Nebulizer Pressure | 20 psi |

| Capillary Voltage | 3000 V |

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Treprostinil in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the development and clinical use of Treprostinil. The detailed methodologies provided in this guide serve as a comprehensive resource for researchers and scientists in the field.

References

Early Drug Discovery Research Using Treprostinil-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Deuterated Treprostinil in Drug Discovery

Treprostinil, a stable prostacyclin analogue, is a potent vasodilator and inhibitor of platelet aggregation approved for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] Its mechanism of action involves binding to and activating prostacyclin and other prostanoid receptors, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This signaling cascade ultimately results in vasodilation and inhibition of smooth muscle cell proliferation, addressing key pathological features of PAH.[1]

The exploration of deuterated compounds, where one or more hydrogen atoms are replaced by its heavy isotope deuterium, has gained significant traction in drug discovery. This subtle structural modification can lead to a more favorable pharmacokinetic profile, including improved metabolic stability and a longer half-life, potentially translating to enhanced efficacy and patient compliance. The "deuterium switch" approach, where a deuterated version of an existing drug is developed, offers a promising strategy to enhance therapeutic outcomes.

This technical guide explores the potential of Treprostinil-d7, a deuterated analog of Treprostinil, in early drug discovery research. While preclinical and clinical data on this compound as a therapeutic agent are not publicly available, this document will provide a comprehensive overview based on the known properties of Treprostinil and the established principles of utilizing deuterated compounds in drug development. We will delve into its potential mechanism of action, hypothetical preclinical data, and detailed experimental protocols relevant to its investigation.

Mechanism of Action and Signaling Pathway

This compound is expected to share the same mechanism of action as its non-deuterated counterpart, acting as an agonist at prostacyclin (IP), prostaglandin D2 (DP1), and prostaglandin E2 (EP2) receptors. The binding of Treprostinil to these G-protein coupled receptors activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cascade of events that result in vasodilation and inhibition of smooth muscle cell proliferation.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Data Presentation: Pharmacological and Pharmacokinetic Profile

While specific data for this compound is not available, the following tables summarize the known quantitative data for Treprostinil, which serves as a benchmark for the anticipated properties of its deuterated analog. Deuteration is expected to primarily affect the pharmacokinetic parameters by reducing the rate of metabolism, potentially leading to a longer half-life and increased exposure.

Table 1: Receptor Binding Affinity and Potency of Treprostinil

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| IP | 32 | 1.9 |

| DP1 | 4.4 | 0.6 |

| EP2 | 3.6 | 6.2 |

| EP1 | >1000 | >1000 |

| EP3 | >1000 | >1000 |

| EP4 | >1000 | >1000 |

| FP | >1000 | >1000 |

| TP | >1000 | >1000 |

Data sourced from in vitro studies on human prostanoid receptors.

Table 2: Pharmacokinetic Parameters of Treprostinil in Healthy Volunteers and PAH Patients

| Parameter | Subcutaneous Infusion (Healthy Volunteers) | Intravenous Infusion (Healthy Volunteers) | Inhaled (PAH Patients) | Oral (PAH Patients) |

| Bioavailability (%) | ~100 | 100 | 64-72 | 17 |

| Tmax (hours) | ~10 (steady state) | - | 0.12-0.25 | 4-6 |

| Cmax (ng/mL) | 1.15 ± 0.19 (at 10 ng/kg/min) | 1.09 ± 0.23 (at 10 ng/kg/min) | 0.91 - 1.32 (at 54 µg) | 1.38 - 33.59 (0.5-16 mg BID) |

| Half-life (hours) | 4.6 | 4.4 | Not determinable | 4 |

| Volume of Distribution (L/70 kg) | - | 14 | - | - |

| Protein Binding (%) | 91 | 91 | - | 96 |

| Metabolism | Hepatic (primarily CYP2C8) | Hepatic (primarily CYP2C8) | Hepatic | Hepatic (primarily CYP2C8) |

| Excretion | Urine (79%), Feces (13%) | Urine, Feces | Urine, Feces | Urine, Feces |

Data compiled from various pharmacokinetic studies and FDA filings.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the early-stage discovery and evaluation of a deuterated compound like this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to human prostanoid receptors (IP, DP1, EP2, etc.) and compare it to that of Treprostinil.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing individual human prostanoid receptors are cultured under standard conditions.

-

Cell membranes are prepared by homogenization and centrifugation. Protein concentration is determined using a Bradford assay.

-

-

Radioligand Binding Assay:

-

Competition binding assays are performed using a suitable radioligand for each receptor (e.g., [3H]-iloprost for the IP receptor).

-

Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled Treprostinil or this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.

-

-

Data Analysis:

-

Radioactivity is measured using a scintillation counter.

-

The IC50 values (concentration of the competitor that inhibits 50% of specific radioligand binding) are calculated by non-linear regression analysis.

-

The Ki (inhibition constant) values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

In Vitro Functional Assay (cAMP Measurement)

Objective: To assess the functional potency of this compound in activating prostanoid receptors by measuring intracellular cAMP levels.

Methodology:

-

Cell Culture:

-

CHO-K1 cells stably expressing the human IP, DP1, or EP2 receptor are cultured in appropriate media.

-

-

cAMP Assay:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with increasing concentrations of Treprostinil or this compound for a defined period.

-

The reaction is stopped, and cells are lysed.

-

Intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., ELISA or HTRF).

-

-

Data Analysis:

-

Concentration-response curves are generated, and the EC50 values (concentration that produces 50% of the maximal response) are determined using non-linear regression.

-

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To characterize and compare the pharmacokinetic profiles of Treprostinil and this compound in rats.

Methodology:

-

Animal Model:

-

Male Sprague-Dawley rats are used.

-

-

Drug Administration:

-

Animals are divided into groups and administered a single dose of Treprostinil or this compound via intravenous and oral routes.

-

-

Sample Collection:

-

Blood samples are collected at predetermined time points post-dosing via a cannulated jugular vein.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalytical Method (LC-MS/MS):

-

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of Treprostinil and this compound in plasma samples.

-

Sample Preparation: Protein precipitation with acetonitrile is performed.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., Treprostinil-d4 if analyzing Treprostinil, or a different deuterated analog for this compound) is added to all samples.

-

Chromatography: Separation is achieved on a C18 column with a gradient mobile phase.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution).

-

In Vivo Efficacy Study in a PAH Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of pulmonary arterial hypertension.

Methodology:

-

Animal Model:

-

The monocrotaline-induced PAH model in rats is a commonly used model.

-

-

Study Design:

-

PAH is induced by a single subcutaneous injection of monocrotaline.

-

After the development of PAH, rats are randomized into treatment groups: vehicle control, Treprostinil, and this compound.

-

Treatments are administered for a specified duration (e.g., 2-4 weeks) via continuous subcutaneous infusion using osmotic pumps.

-

-

Efficacy Endpoints:

-

Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

-

Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton Index) is determined.

-

Histopathology: Lung tissue is collected for histological analysis of pulmonary artery remodeling (medial wall thickness).

-

-

Data Analysis:

-

Statistical comparisons are made between the treatment groups and the vehicle control group.

-

Visualizations: Workflows and Logical Relationships

Experimental Workflow for In Vitro Evaluation

Logical Relationship of Deuteration to Improved Pharmacokinetics

Conclusion

While direct experimental data on the early drug discovery of this compound as a therapeutic agent is not currently in the public domain, this technical guide provides a robust framework for its potential investigation. Based on the well-established pharmacology of Treprostinil and the known benefits of deuteration in drug development, this compound represents a promising candidate for further research. The detailed experimental protocols and conceptual workflows outlined herein offer a practical guide for researchers and scientists in the field of drug discovery to explore the therapeutic potential of deuterated prostacyclin analogs. The use of this compound as an internal standard in bioanalytical methods is already recognized, and its exploration as a new chemical entity with an improved pharmacokinetic profile is a logical and compelling next step in the quest for optimized therapies for pulmonary arterial hypertension.

References

- 1. The prostacyclin analogue treprostinil in the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treprostinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Oral treprostinil improves pulmonary vascular compliance in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of bioanalytical methods for the therapeutic drug monitoring of β-lactam antibiotics in critically ill patients: Evaluation of the approaches used to develop and validate quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Treprostinil-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Treprostinil-d7, a deuterated analog of the potent vasodilator Treprostinil. Understanding these fundamental physicochemical properties is critical for the development of robust formulations, analytical methods, and preclinical studies. This document compiles available data, outlines detailed experimental protocols, and visualizes key processes to support research and development efforts.

Solubility Profile

The solubility of a compound is a crucial parameter that influences its bioavailability and the choice of solvent systems for formulation and analysis. Treprostinil is soluble in various organic solvents and sparingly soluble in aqueous buffers.[1]

Quantitative Solubility Data

To facilitate comparison, the solubility of Treprostinil in common laboratory solvents is summarized below. Stock solutions are typically prepared by first dissolving the compound in an organic solvent before further dilution into aqueous media.[1]

| Solvent | Solubility (approx. mg/mL) | Molar Equivalent (approx. mM) | Reference |

| Dimethyl Sulfoxide (DMSO) | 20 - 78 mg/mL | 51.2 - 199.7 mM | [1][2] |

| Dimethylformamide (DMF) | ~30 mg/mL | ~76.8 mM | [1] |

| Ethanol | 19 - 20 mg/mL | 48.7 - 51.2 mM | |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | ~1.3 mM | |

| Water | Insoluble | - |

Note: The molecular weight of Treprostinil (390.51 g/mol ) was used for molar equivalent calculations. The molecular weight of this compound is approximately 397.56 g/mol .

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvent (e.g., DMSO, Ethanol, PBS pH 7.2)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot using a chemically inert syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered, saturated solution to a suitable concentration for analysis. Quantify the concentration of dissolved this compound using a validated HPLC method against a standard curve.

-

Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

Stability Profile

The stability of Treprostinil solutions is critical for ensuring consistent potency and safety during storage and administration. Studies on Treprostinil sodium have demonstrated good chemical and physical stability under various conditions.

Summary of Stability Data

-

Aqueous Solutions: Treprostinil sodium, when diluted in sterile water for injection, 0.9% sodium chloride, or 5% dextrose, is stable for at least 48 hours at 40°C and 75% relative humidity. Throughout these studies, the solutions remained clear and colorless, with pH values staying within a stable range of 6.0 to 7.2, and assay results were within 90.0% to 110.0% of the initial concentration.

-

Long-Term Storage (Solid): As a crystalline solid, Treprostinil is stable for at least 2 years when stored at -20°C.

-

Photosensitivity: The drug product is known to be photosensitive and should be protected from light during storage.

-

In-Use Stability: In plastic syringe pump reservoirs, Treprostinil injections (1 to 10 mg/mL) maintained over 95% of their initial concentration for 60 days at temperatures ranging from -20°C to 37°C.

Experimental Protocol: Pharmaceutical Stability Testing

This protocol outlines a general approach for assessing the stability of a this compound solution over time under specific environmental conditions.

Objective: To evaluate the chemical and physical stability of a prepared this compound solution.

Materials:

-

Prepared solution of this compound in the desired solvent and container closure system.

-

Stability chambers set to ICH recommended conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

-

HPLC system with a validated stability-indicating method.

-

pH meter.

-

Instrumentation for visual inspection (light box) and particulate matter analysis.

Methodology:

-

Initial Analysis (T=0): At the beginning of the study, analyze the solution for initial concentration (assay), purity (related substances/degradation products), pH, appearance (color, clarity), and particulate matter.

-

Storage: Place the samples in the stability chambers under the selected storage conditions. Ensure samples are protected from light.

-

Time-Point Testing: At predefined intervals (e.g., 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), pull samples from the chambers.

-

Analysis: Perform the same set of tests as the initial analysis:

-

Visual Inspection: Check for color change, precipitation, or cloudiness.

-

pH Measurement: Record the pH of the solution.

-

HPLC Assay: Determine the concentration of this compound.

-

Related Substances: Quantify any degradation products using the stability-indicating HPLC method.

-

-

Data Evaluation: Compare the results at each time point to the initial data and the established specifications. The shelf-life is determined by the time it takes for a significant change to occur (e.g., >10% loss of potency).

Mechanism of Action: Signaling Pathway

Treprostinil functions as a synthetic analog of prostacyclin (PGI2). Its therapeutic effects, particularly in treating pulmonary arterial hypertension, are mediated through the activation of the prostacyclin (IP) receptor, which initiates a well-defined intracellular signaling cascade.

The binding of Treprostinil to the IP receptor on smooth muscle cells activates the enzyme adenylate cyclase. This enzyme catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, resulting in a decrease in intracellular calcium levels, which causes smooth muscle relaxation (vasodilation) and inhibits platelet aggregation.

References

The Role of Treprostinil-d7 in Advancing Pulmonary Arterial Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death.[1] Prostacyclin analogues, such as treprostinil, are a cornerstone of PAH therapy.[2] They mimic the actions of endogenous prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.[3][4] Treprostinil is a stable prostacyclin analogue available in various formulations, including intravenous, subcutaneous, oral, and inhaled preparations.[5] In the realm of PAH research and drug development, the deuterated form of treprostinil, Treprostinil-d7, plays a critical, albeit indirect, role. This technical guide provides an in-depth overview of the function of this compound in PAH research, focusing on its application in bioanalytical methodologies, and delves into the intricate signaling pathways of its non-deuterated counterpart, treprostinil.

This compound: An Essential Tool for Bioanalysis

This compound is a stable, isotopically labeled version of treprostinil where seven hydrogen atoms have been replaced by deuterium atoms. This subtle modification in mass does not alter its chemical properties but allows it to be distinguished from the non-deuterated drug by mass spectrometry. Consequently, the primary role of this compound in PAH research is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of treprostinil in biological matrices such as plasma and serum.

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis. It is added to samples at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the analyte (treprostinil), it experiences the same variations during extraction, chromatography, and ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, any variability in the analytical process can be effectively normalized, leading to highly accurate and precise quantification of the drug's concentration. This is crucial for pharmacokinetic (PK) and bioequivalence studies, which are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile and are required for regulatory approval.

Experimental Protocols: Quantification of Treprostinil using this compound

The following is a representative experimental protocol for the quantification of treprostinil in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in a 50:50 acetonitrile:water mixture).

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of two solvents, typically:

-

Solvent A: 5 mM ammonium bicarbonate in water.

-

Solvent B: Methanol.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Ion Transitions:

-

Treprostinil: m/z 389.2 → 331.1

-

This compound: The specific transition would be determined based on the deuteration pattern, for example, m/z 396.2 → 338.1 (hypothetical, actual values depend on the specific deuterated product).

-

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including:

-

Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.

-

Linearity: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.

-

Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Data Presentation: Quantitative Effects of Treprostinil in PAH

The following tables summarize quantitative data from preclinical and clinical studies on the effects of treprostinil in PAH. These studies rely on accurate drug concentration measurements, often facilitated by the use of deuterated internal standards like this compound.

Table 1: Preclinical Efficacy of Treprostinil in a Rat Model of Severe PAH (Sugen-Hypoxia Model)

| Parameter | Control (Normoxia) | PAH Model (Vehicle) | PAH Model + Treprostinil |

| Right Ventricular Systolic Pressure (RVSP, mmHg) | - | Significantly Increased | Significantly Reduced vs. Vehicle |

| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | 16.4 ± 0.5 | 77.5 ± 7.9 | 40.5 ± 6.6 |

| Right Atrial Pressure (RAP, mmHg) | 1.9 ± 0.3 | 5.0 ± 0.7 | 3.0 ± 0.3 |

| Right Ventricular Hypertrophy (Fulton Index) | - | Significantly Increased | Significantly Reduced vs. Vehicle |

| Contractile Index (max dP/dt / mPAP) | 87.9 ± 3.1 | 61.3 ± 3.0 | 77.8 ± 3.9 |

Table 2: Clinical Efficacy of Treprostinil in Patients with PAH

| Parameter | Low Dose Treprostinil | Medium Dose Treprostinil | High Dose Treprostinil |

| Median Time to First PAH-Related Hospitalization (days) | 209 | 378 | 529 |

| Median Time to First All-Cause Hospitalization (days) | 163 | 322 | 380 |

| Change in 6-Minute Walk Distance (meters) at Week 12 | - | Trend towards improvement | Trend towards improvement |

Table 3: Pharmacokinetic Parameters of Inhaled Treprostinil

| Dose | Cmax (pg/mL) | AUC₀₋∞ (pg·h/mL) | T½ (hours) |

| Single Dose 112.5 µg | 78.4 | 1090 | 8.67 - 11.6 |

| Single Dose 225 µg | - | - | 8.67 - 11.6 |

| Single Dose 450 µg | - | - | 8.67 - 11.6 |

| Single Dose 675 µg | 717 | 5480 | 8.67 - 11.6 |

| Steady State 225 µg QD | 193 - 228 | 1680 - 1820 (AUCτ) | 6.84 - 8.82 |

Signaling Pathways of Treprostinil in Pulmonary Arterial Hypertension

Treprostinil exerts its therapeutic effects in PAH through multiple signaling pathways, primarily the prostacyclin receptor (IP receptor) pathway and the peroxisome proliferator-activated receptor β (PPARβ) pathway.

Prostacyclin (IP) Receptor Signaling Pathway

Treprostinil is a potent agonist of the IP receptor, a G-protein coupled receptor (GPCR) found on the surface of pulmonary artery smooth muscle cells (PASMCs) and platelets. Activation of the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation.

Caption: Prostacyclin (IP) Receptor Signaling Pathway.

Peroxisome Proliferator-Activated Receptor β (PPARβ) Signaling Pathway

Treprostinil can also activate PPARβ, a nuclear receptor that plays a role in regulating inflammation, cell proliferation, and fibrosis. This pathway contributes to the anti-remodeling effects of treprostinil in the pulmonary vasculature.

Caption: PPARβ Signaling Pathway.

Experimental Workflow: Bioanalytical Quantification of Treprostinil

The following diagram illustrates a typical workflow for a bioanalytical study to quantify treprostinil in plasma samples from a clinical trial, highlighting the crucial role of this compound.

Caption: Bioanalytical Workflow for Treprostinil Quantification.

Conclusion

While this compound itself is not a therapeutic agent for Pulmonary Arterial Hypertension, its role in the research and development of its non-deuterated counterpart, treprostinil, is indispensable. As a high-fidelity internal standard, this compound enables the accurate and precise quantification of treprostinil in biological samples, a critical requirement for pharmacokinetic, bioequivalence, and clinical studies. This, in turn, allows researchers and clinicians to better understand the drug's behavior in the body, optimize dosing regimens, and ultimately, improve therapeutic outcomes for patients with PAH. The continued use of deuterated internal standards like this compound will undoubtedly remain a cornerstone of robust bioanalytical science in the ongoing effort to combat this devastating disease.

References

- 1. Treprostinil for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel dose–response analyses of treprostinil in pulmonary arterial hypertension and its effects on six-minute walk distance and hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, Tolerability, and Pharmacokinetics of Treprostinil Palmitil Inhalation Powder for Pulmonary Hypertension: A Phase 1, Randomized, Double-Blind, Single- and Multiple-Dose Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Treprostinil-d7 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treprostinil is a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension. Accurate quantification of Treprostinil in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Treprostinil-d7, is the gold standard for quantitative bioanalysis. This deuterated analog co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical properties, effectively compensating for variability in sample preparation, matrix effects, and instrument response. This application note provides detailed protocols and data for the use of this compound as an internal standard in the quantitative analysis of Treprostinil.

Principle of Operation

In LC-MS/MS analysis, a known amount of this compound is added to all samples, calibration standards, and quality controls. Both Treprostinil and this compound are extracted from the biological matrix and analyzed by LC-MS/MS. The instrument monitors specific precursor-to-product ion transitions for both the analyte and the internal standard. Since this compound has a higher mass than Treprostinil due to the deuterium atoms, it can be distinguished by the mass spectrometer. The ratio of the peak area of Treprostinil to the peak area of this compound is used to calculate the concentration of Treprostinil in the sample, thereby correcting for any analytical variations.

Experimental Protocols

The following protocols are based on established methods for the quantification of Treprostinil in biological matrices and have been adapted for the use of this compound as an internal standard.[1]

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of Treprostinil from plasma, serum, and urine.

Materials:

-

Biological matrix (plasma, serum, or urine)

-

This compound internal standard working solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

-

Add 10 µL of the this compound internal standard working solution to each sample.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

System:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Column:

-

A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended.

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 20 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 20 |

| 4.0 | 20 |

Flow Rate:

-

0.4 mL/min

Injection Volume:

-

5 µL

Column Temperature:

-

40°C

Mass Spectrometry (MS) Parameters

System:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode:

-

Negative Electrospray Ionization (ESI-)

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Treprostinil | 389.2 | 331.2 | 100 | -25 |

| This compound | 396.2 | 338.2 | 100 | -25 |

Note: The mass transitions for Treprostinil are based on published literature.[1] The mass transitions for this compound are predicted based on a +7 Da mass shift from the unlabeled compound. These transitions should be optimized for the specific instrument being used.

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize typical quantitative data for a validated LC-MS/MS method for Treprostinil analysis. While this data is from a method using a different internal standard, it provides a representative example of the performance characteristics that can be expected.[1]

Table 1: Calibration Curve Parameters

| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Human Plasma | 0.25 - 100 | > 0.99 |

| Rat Plasma | 0.25 - 100 | > 0.99 |

| Human Urine | 0.50 - 200 | > 0.99 |

Table 2: Accuracy and Precision (Human Plasma)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.25 | < 15 | < 15 | 85 - 115 |

| Low QC | 0.75 | < 15 | < 15 | 85 - 115 |

| Mid QC | 10 | < 15 | < 15 | 85 - 115 |

| High QC | 80 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Visualizations

Treprostinil Signaling Pathway

Caption: Treprostinil binds to the prostacyclin receptor, initiating a signaling cascade.

Experimental Workflow for Treprostinil Quantification

Caption: A streamlined workflow for the quantification of Treprostinil using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Treprostinil in various biological matrices by LC-MS/MS. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish accurate and precise bioanalytical methods for Treprostinil. The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure effective compensation for analytical variability, leading to high-quality data essential for regulatory submissions and clinical research.

References

LC-MS/MS method development for Treprostinil quantification using Treprostinil-d7

An LC-MS/MS method for the quantification of Treprostinil in human plasma, utilizing its stable isotope-labeled counterpart, Treprostinil-d7, as an internal standard, has been developed and validated. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, detailing the sample preparation, chromatographic and mass spectrometric conditions, and data analysis required for accurate and precise measurement of Treprostinil.

Introduction

Treprostinil is a stable synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] It functions as a potent vasodilator and inhibitor of platelet aggregation.[2][4] Given its therapeutic importance, a sensitive and specific bioanalytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and specificity for quantifying low concentrations of Treprostinil in complex biological matrices like plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision by compensating for variability in sample preparation and matrix effects.

This document outlines a detailed protocol for a robust LC-MS/MS method for the quantification of Treprostinil in human plasma. The method employs a straightforward protein precipitation technique for sample cleanup, followed by rapid chromatographic separation and detection using electrospray ionization in negative mode.

Experimental Protocols

Materials and Reagents

-

Treprostinil reference standard

-

This compound internal standard (IS)

-

HPLC or LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid

-

Control human plasma (K2-EDTA)

Instrumentation

-

A UHPLC system capable of binary gradient delivery.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare primary stock solutions of Treprostinil and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Treprostinil stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the Treprostinil working standard solutions into control human plasma to prepare CCs and QCs. A typical calibration curve range is 0.25 to 75 ng/mL. QC samples should be prepared at low, medium, and high concentrations.

Sample Preparation Protocol: Protein Precipitation

-

Thaw plasma samples, CCs, and QCs on ice.

-

Vortex samples gently for 10 seconds.

-

Aliquot 100 µL of each plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound IS working solution to all tubes except for blank samples.

-

Add 900 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge the samples at 10,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters should be optimized for the specific instrumentation used. The following tables provide a validated starting point.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 50 °C |

| Gradient Program | See Table 2 |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 25 |

| 2.0 | 90 |

| 3.0 | 90 |

| 3.1 | 25 |

| 4.0 | 25 |

Table 3: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte | MRM Transition (m/z) |

| Treprostinil | 389.5 > 345.4 (Quantifier), 389.5 > 163.1 (Qualifier) |

| This compound | 406.6 > 362.5 (Quantifier) |

| Collision Energy | Optimized for specific instrument; typically 15-30 eV |

| Dwell Time | 100 ms |

| Source Temp. | 550-600 °C |

Data Presentation and Method Performance

Data acquisition and processing are performed using the instrument's software. The ratio of the peak area of Treprostinil to the peak area of this compound is used for quantification against a weighted (1/x²) linear regression curve.

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.25 - 75.0 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |

| Intra-assay Precision (%CV) | < 3.4% |

| Inter-assay Precision (%CV) | < 4.6% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Extraction Recovery | > 90% |

| Sample Stability | Stable for 24h at room temp, 7 days at 4°C, and for over 1 month at -80°C. |

Visualizations

Caption: Experimental workflow for Treprostinil quantification.

Caption: Logical diagram of the LC-MS/MS system components.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Treprostinil in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, while the use of a stable isotope-labeled internal standard (this compound) ensures accuracy and precision. This method is well-suited for clinical and preclinical studies requiring the measurement of Treprostinil concentrations.

References

- 1. wjpsonline.com [wjpsonline.com]

- 2. Treprostinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Optimal use of treprostinil in pulmonary arterial hypertension: a guide to the correct use of different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Treprostinil-d7 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treprostinil is a stable prostacyclin analogue used in the treatment of pulmonary arterial hypertension (PAH). Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. The use of a stable isotope-labeled internal standard, such as Treprostinil-d7, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte of interest allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification.

These application notes provide a detailed protocol for the use of this compound as an internal standard in pharmacokinetic studies of Treprostinil. The protocol covers sample preparation, LC-MS/MS analysis, and data processing. Additionally, relevant pharmacokinetic data and the signaling pathway of Treprostinil are presented.

Pharmacokinetic Properties of Treprostinil

Treprostinil can be administered via intravenous, subcutaneous, inhaled, and oral routes, each with distinct pharmacokinetic profiles.[1][2] A summary of key pharmacokinetic parameters is provided in the table below.

| Parameter | Oral | Inhaled | Subcutaneous | Intravenous |

| Bioavailability | ~17%[3][4] | ~64-72%[3] | ~100% | 100% |

| Tmax (Time to maximum concentration) | 4-6 hours | ~0.12-0.25 hours | Steady state in ~10 hours | Immediate |

| Protein Binding | ~91% | ~91% | ~91% | ~91% |

| Metabolism | Primarily hepatic (CYP2C8) | Primarily hepatic | Primarily hepatic | Primarily hepatic |

| Elimination Half-life | ~4.5 hours (IV/SC) | Not fully characterized | ~4.5 hours | ~4.5 hours |

Signaling Pathway of Treprostinil

Treprostinil exerts its therapeutic effects by acting as a potent agonist for the prostacyclin (IP) and prostaglandin E2 (EP2) receptors. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn promotes vasodilation and inhibits platelet aggregation and smooth muscle cell proliferation.

Signaling pathway of Treprostinil.

Experimental Protocol: Quantification of Treprostinil in Plasma using this compound and LC-MS/MS

This protocol details the procedure for the quantitative analysis of Treprostinil in human plasma using this compound as an internal standard.

Materials and Reagents

-

Treprostinil reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes

-

HPLC vials

Preparation of Stock and Working Solutions

| Solution | Preparation | Concentration |

| Treprostinil Stock Solution | Accurately weigh and dissolve Treprostinil in methanol. | 1 mg/mL |

| This compound Stock Solution | Accurately weigh and dissolve this compound in methanol. | 1 mg/mL |

| Treprostinil Working Solutions | Serially dilute the Treprostinil stock solution with 50:50 methanol:water. | To prepare calibration standards and QCs. |

| This compound Working Solution | Dilute the this compound stock solution with 50:50 methanol:water. | 100 ng/mL |

Preparation of Calibration Standards and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate Treprostinil working solutions.

| Sample Type | Concentration (ng/mL) |

| Calibration Standard 1 (LLOQ) | 0.25 |

| Calibration Standard 2 | 0.5 |

| Calibration Standard 3 | 1.0 |

| Calibration Standard 4 | 5.0 |

| Calibration Standard 5 | 10.0 |

| Calibration Standard 6 | 25.0 |

| Calibration Standard 7 | 50.0 |

| Calibration Standard 8 (ULOQ) | 75.0 |

| Low Quality Control (LQC) | 0.75 |

| Medium Quality Control (MQC) | 30.0 |

| High Quality Control (HQC) | 60.0 |

Sample Preparation (Protein Precipitation)

Sample preparation workflow.

LC-MS/MS Method

A validated LC-MS/MS method is crucial for accurate quantification. The following are suggested starting parameters that should be optimized for the specific instrument used.

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized to ensure separation from matrix components |

| Injection Volume | 5-10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See table below |

MRM Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Note |

| Treprostinil | 389.2 | 331.2 | Quantifier |

| 389.2 | 143.1 | Qualifier | |

| This compound | ~396.2 | ~338.2 | Predicted Quantifier |

| ~396.2 | ~150.1 | Predicted Qualifier |

*The MRM transitions for this compound are predicted based on the fragmentation of Treprostinil and should be experimentally confirmed and optimized.

Data Analysis and Pharmacokinetic Calculations

-

Integrate the peak areas for both Treprostinil and this compound for all standards, QCs, and unknown samples.

-

Calculate the peak area ratio (Treprostinil area / this compound area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

-

Determine the concentrations of Treprostinil in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

The acceptance criteria for the calibration curve and QC samples should be in accordance with regulatory guidelines (e.g., FDA or EMA).

-

Use the calculated plasma concentrations at each time point to determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.

Conclusion

This document provides a comprehensive protocol for the use of this compound as an internal standard in pharmacokinetic studies of Treprostinil. Adherence to this protocol, combined with proper method validation, will ensure the generation of high-quality, reliable data for the assessment of Treprostinil's pharmacokinetic profile. The provided information on Treprostinil's mechanism of action and pharmacokinetic properties serves as a valuable resource for researchers in the field of drug development.

References

- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]